1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Water solubility Bioisostere validation Agrochemical lead optimization

This 2-oxa-BCH building block is a validated bioisostere of ortho-substituted phenyl rings. Matched-pair data confirms consistent logD reduction (0.5–1.4 units) and 6- to >10-fold solubility improvement vs. ortho-phenyl. The CF₃ group at the bridgehead offers fine-tuned lipophilicity and metabolic protection; the primary amine enables amide coupling, reductive amination, and sulfonamide library chemistry. Supplied as the hydrochloride salt for easy aqueous handling and consistent stoichiometry.

Molecular Formula C6H9ClF3NO
Molecular Weight 203.59 g/mol
CAS No. 2624131-80-0
Cat. No. B6184712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
CAS2624131-80-0
Molecular FormulaC6H9ClF3NO
Molecular Weight203.59 g/mol
Structural Identifiers
SMILESC1C2(CC1(OC2)C(F)(F)F)N.Cl
InChIInChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H
InChIKeyIBUWLIUWVOKJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride (CAS 2624131-80-0): A Fluorinated Saturated Benzene Bioisostere Building Block for Medicinal Chemistry


1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (CAS 2624131-80-0, MW 203.59 g/mol, C₆H₉ClF₃NO) is a bridged, saturated heterocyclic primary amine building block belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold class [1]. This class has been validated as a saturated bioisostere of the ortho- and meta-substituted phenyl ring, with crystallographic analysis confirming similar geometric properties to the ortho-substituted phenyl motif [1]. The compound incorporates a trifluoromethyl (-CF₃) group at the bridgehead position and a primary amine at the opposing bridgehead, providing a defined exit vector geometry for incorporation into bioactive molecules. It is commercially available as the hydrochloride salt from multiple suppliers, typically at 95–98% purity .

Why Generic Substitution Fails for 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride: Scaffold-Specific Physicochemical Consequences


The 2-oxabicyclo[2.1.1]hexane core cannot be interchanged with either the corresponding carbocyclic bicyclo[2.1.1]hexane or the parent ortho-substituted phenyl ring without measurable and often dramatic changes in water solubility, lipophilicity, and metabolic stability [1]. Systematic matched-pair analyses across four bioactive compounds demonstrated that replacing the ortho-phenyl ring with 2-oxa-BCH consistently reduced clogP and logD by 0.5–1.4 units and improved aqueous solubility by up to more than tenfold, while the carbocyclic analog showed the opposite trend—either increasing lipophilicity or providing only marginal solubility gains [1]. Furthermore, the trifluoromethyl substituent on the 2-oxa-BCH scaffold introduces additional modulation of pKa and lipophilicity relative to non-fluorinated 2-oxa-BCH analogs, with measured data showing fine-tuned lipophilicity intermediate between non-fluorinated and aromatic counterparts [2]. These differences are not cosmetic; they directly affect oral bioavailability, metabolic clearance, and off-target promiscuity risk—parameters that cannot be recovered by formulation adjustments alone.

Quantitative Differentiation Evidence: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride vs. Closest Analogs and Alternatives


Water Solubility: 2-Oxa-BCH Core Delivers 6- to >10-Fold Improvement Over Parent ortho-Phenyl Ring in Validated Agrochemical Scaffolds

In a direct head-to-head comparison, replacement of the ortho-substituted phenyl ring in the marketed fungicide fluxapyroxad with the 2-oxabicyclo[2.1.1]hexane core (compound 29) increased aqueous solubility sixfold, from 25 µM to 155 µM. The analogous replacement in boscalid increased solubility more than tenfold, from 11 µM to 152 µM [1]. Critically, the corresponding carbocyclic bicyclo[2.1.1]hexane replacement (compound 28 for fluxapyroxad, 30 for boscalid) produced only marginal improvements (34 µM and 17 µM, respectively), demonstrating that the endocyclic oxygen atom is the dominant driver of the solubility gain, not merely saturation of the ring [1].

Water solubility Bioisostere validation Agrochemical lead optimization

Lipophilicity Reduction: 2-Oxa-BCH Core Consistently Lowers clogP and logD by 0.5–1.4 Units Across Four Bioactive Compounds

Across four structurally diverse bioactive compounds (fluxapyroxad, boscalid, phthalylsulfathiazole, lomitapide), replacement of the ortho-substituted phenyl ring with the 2-oxabicyclo[2.1.1]hexane core consistently decreased lipophilicity as measured by both calculated logP (clogP) and experimental logD by 0.5–1.4 units [1]. For boscalid specifically, logD decreased from 3.6 (parent) to 2.7 (2-oxa-BCH analog), a reduction of 0.9 units, while the carbocyclic BCH analog showed negligible change (logD = 3.5) [1]. This contrasts sharply with the carbocyclic BCH replacement, which either increased clogP in fluxapyroxad and boscalid or had no effect [1].

Lipophilicity logD Drug-likeness Bioisostere physicochemical profiling

Metabolic Stability: 2-Oxa-BCH Core Improves Intrinsic Clearance in Human Liver Microsomes by up to 8.7-Fold vs. Parent Phenyl

In boscalid, replacement of the ortho-phenyl ring with the 2-oxa-BCH core reduced intrinsic clearance (CIint) in human liver microsomes from 26 to 3 µL·min⁻¹·mg⁻¹, an 8.7-fold improvement [1]. The carbocyclic BCH analog also improved stability (CIint = 12), but the 2-oxa-BCH analog was fourfold more stable than even the carbocyclic version [1]. In fluxapyroxad, the 2-oxa-BCH analog (29) showed improved metabolic stability (CIint = 23) compared to both the parent (28) and the carbocyclic BCH analog (35) [1]. This pattern—where the 2-oxa-BCH core outperforms both the aromatic parent and the carbocyclic saturated analog—was observed in two of four tested compounds [1].

Metabolic stability Intrinsic clearance Human liver microsomes ADME optimization

Chemical Stability: 2-Oxabicyclo[2.1.1]hexanes Resist Ring-Opening by Nucleophiles, Unlike 2-Oxabicyclo[1.1.1]pentanes

A key practical differentiation: 2-oxabicyclo[2.1.1]hexanes are reported to be less prone to ring-opening by nucleophiles and more stable compared to the more strained 2-oxabicyclo[1.1.1]pentane system [1]. Additionally, representative 2-oxabicyclo[2.1.1]hexane carboxylic acids (including a CF₃-substituted analog, 19b) showed no decomposition after 24-hour treatment with 1 M aqueous HCl or 1 M aqueous NaOH at room temperature, and remained intact after three months of storage at room temperature in closed vials as confirmed by ¹H-NMR and LC-MS [2]. This contrasts with the documented lability of 2-oxabicyclo[1.1.1]pentanes toward nucleophilic ring-opening [1].

Chemical stability Ring strain Nucleophilic ring-opening Scalability

CF₃-Substituted 2-Oxa-BCH Building Blocks Exhibit Fine-Tuned Lipophilicity Intermediate Between Non-Fluorinated and Aromatic Counterparts

A dedicated study of 4-(di-/trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes measured pKa and logP values for representative fluorinated 2-oxa-BCH derivatives [1]. The fluorinated 2-oxa-BCH building blocks exhibited fine-tuned lipophilicity intermediate between that of non-fluorinated 2-oxa-BCH analogs and aromatic counterparts [1]. Apart from somewhat increased acidity of the CF₃-substituted derivatives (expected from the electron-withdrawing effect of -CF₃), the lipophilicity was not excessively elevated—an important distinction from direct CF₃-substitution on a phenyl ring, which typically increases logP by ~0.5–1.0 units [1]. Virtual library enumeration using LLAMA software confirmed that fluorinated 2-oxa-BCH-derived libraries fitted the lead-like chemical space, had higher three-dimensionality (Fsp³), and showed lower mean lead-likeness penalty compared to libraries from either non-fluorinated or aromatic derivatives [1].

Fluorine chemistry Lipophilicity tuning Lead-likeness pKa modulation

Geometric Bioisosterism: 2-Oxa-BCH Exit Vector Angles (φ₁, φ₂) Are Closer to ortho-Phenyl Than Bicyclo[1.1.1]pentane or Carbocyclic BCH

X-ray crystallographic analysis of 2-oxabicyclo[2.1.1]hexane carboxylic acids (5b and 9b) and comparison with published crystal structures of ortho-substituted phenyl rings (valsartan, telmisartan), bicyclo[1.1.1]pentanes, and bicyclo[2.1.1]hexanes revealed that the critical plane angles φ₁ and φ₂ in 2-oxa-BCH are almost identical to those in the ortho-phenyl ring and are much closer to the ortho-phenyl geometry than either bicyclo[1.1.1]pentanes or carbocyclic bicyclo[2.1.1]hexanes [1]. Specifically, the inter-substituent distance d in 2-oxa-BCH is ~3.6 Å versus ~3.0–3.1 Å in ortho-phenyl (~0.5 Å longer), and the C–C distance r is 1.56–1.57 Å versus 1.38–1.44 Å (~0.2 Å longer). The dihedral angle |θ| is 80° for 2-oxa-BCH, indicating substantial three-dimensional character compared to the nearly flat ortho-phenyl (|θ| = 7–8°) [1].

Exit vector geometry X-ray crystallography Bioisostere design Scaffold hopping

Optimal Application Scenarios for 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride Based on Quantitative Evidence


Ortho-Substituted Phenyl Ring Replacement in Lead Optimization with Solubility Deficits

When a lead series containing an ortho-substituted phenyl ring suffers from poor aqueous solubility (typically <50 µM), replacement of that phenyl ring with a 2-oxa-BCH scaffold can yield a 6- to >10-fold solubility increase, as demonstrated in fluxapyroxad (25→155 µM) and boscalid (11→152 µM) [1]. The 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine building block provides the -CF₃ and -NH₂ exit vectors precisely positioned at the bridgehead carbons for direct incorporation into such replacements. The hydrochloride salt form further facilitates aqueous handling and purification . This scenario is supported by direct head-to-head data showing that the carbocyclic BCH analog does not achieve a comparable solubility improvement [1].

Scaffold Hopping to Reduce Lipophilicity While Retaining Target Affinity

In programs where excessive lipophilicity (logD >3.5) is driving off-target promiscuity or poor developability, the 2-oxa-BCH core consistently reduces clogP and logD by 0.5–1.4 units across diverse chemotypes [1]. The CF₃-substituted 2-oxa-BCH variant offers fine-tuned lipophilicity that is intermediate between non-fluorinated 2-oxa-BCH and aromatic counterparts [2]. This allows the medicinal chemist to retain the beneficial metabolic and conformational effects of fluorine while avoiding the full lipophilicity penalty of CF₃-substituted phenyl rings. Matched pair analysis has confirmed the utility of this motif in scaffold hopping campaigns [1].

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring High Fsp³

The 2-oxa-BCH scaffold, particularly in its CF₃-substituted form, generates virtual libraries with higher three-dimensionality (Fsp³) and lower mean lead-likeness penalty compared to libraries from non-fluorinated or aromatic building blocks [2]. The primary amine handle on 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is suitable for amide coupling, reductive amination, or sulfonamide formation, enabling robust library chemistry. The hydrochloride salt ensures consistent stoichiometry and solubility in polar organic solvents during library synthesis .

Metabolic Soft-Spot Shielding of Phenyl-Containing Pharmacophores

When the ortho-substituted phenyl ring of a bioactive compound is identified as a site of oxidative metabolism, replacement with the 2-oxa-BCH core has been shown to improve metabolic stability. In boscalid, intrinsic clearance in human liver microsomes decreased from 26 to 3 µL·min⁻¹·mg⁻¹ (8.7-fold improvement) [1]. The CF₃ substituent may provide additional oxidative protection at the bridgehead position. This scenario is supported by comparative CIint data across four bioactive compounds where the 2-oxa-BCH replacement either improved or did not worsen metabolic stability [1].

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